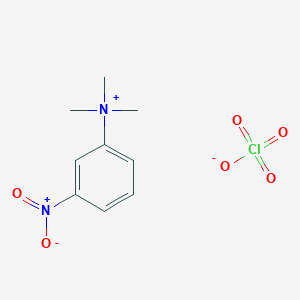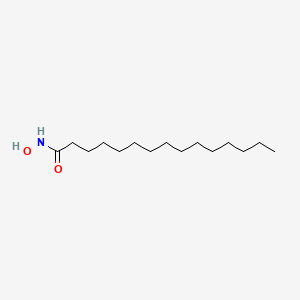
N-Hydroxypentadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxypentadecanamide is an organic compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine functional group attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxypentadecanamide can be synthesized through the reaction of pentadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of pentadecanoic acid, followed by nucleophilic attack by hydroxylamine. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxypentadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso-pentadecanamide, nitro-pentadecanamide.
Reduction: Pentadecanamide.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-Hydroxypentadecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition, particularly metalloproteinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteinases.
Industry: It is used in the formulation of certain types of coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxypentadecanamide involves its ability to chelate metal ions, which is crucial for its role as an enzyme inhibitor. By binding to the active site of metalloproteinases, it prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. This mechanism is particularly relevant in the context of cancer research, where metalloproteinase inhibition can prevent tumor growth and metastasis .
Comparison with Similar Compounds
N-Hydroxyhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxydecanamide: Shorter aliphatic chain.
N-Hydroxybenzamide: Aromatic ring instead of an aliphatic chain.
Uniqueness: N-Hydroxypentadecanamide is unique due to its specific chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer chain analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Properties
CAS No. |
61136-75-2 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-hydroxypentadecanamide |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16-18/h18H,2-14H2,1H3,(H,16,17) |
InChI Key |
NOFOIDOBVOXQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)

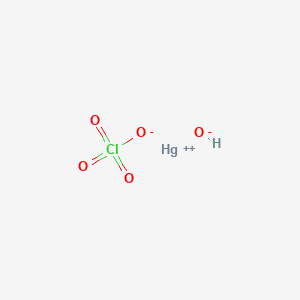
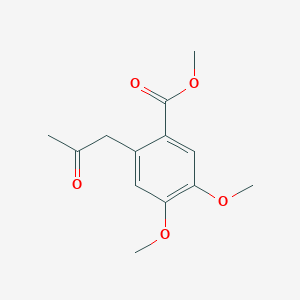

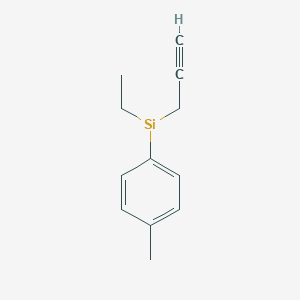
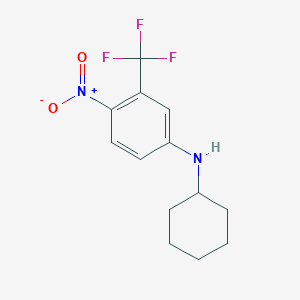
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
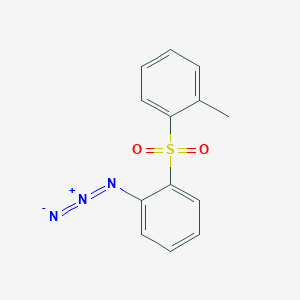
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
